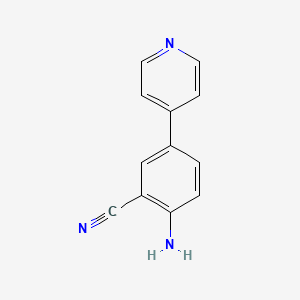

2-Amino-5-(4-pyridinyl)benzonitrile

Description

2-Amino-5-(4-pyridinyl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with an amino group at position 2 and a pyridinyl moiety at position 3. Such properties make it a candidate for applications in medicinal chemistry and materials science. Its structural analogs are frequently explored as kinase inhibitors, antimicrobial agents, or OLED materials .

Properties

Molecular Formula |

C12H9N3 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

2-amino-5-pyridin-4-ylbenzonitrile |

InChI |

InChI=1S/C12H9N3/c13-8-11-7-10(1-2-12(11)14)9-3-5-15-6-4-9/h1-7H,14H2 |

InChI Key |

HNIQRZPJVPHCNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)C#N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Hydrazine Substitution and Catalytic Reduction Method

One of the most effective preparation methods involves a two-step process:

Step 1: Hydrazine Substitution

- Starting from a 3-substituted-2,5,6-trifluoropyridine intermediate, hydrazine monohydrate is reacted to substitute fluorine atoms with a hydrazino (-NH-NH2) group.

- This step is typically performed at mild temperatures (10–35°C, preferably 15–25°C) over 10 to 30 hours.

- Solvents used are often C1-C4 alkyl alcohols such as methanol or ethanol, in quantities ranging from 3 to 15 times the weight of the substrate.

Step 2: Catalytic Hydrogenation

- The hydrazino compound is then reduced using hydrogen gas in the presence of a Raney nickel catalyst .

- The catalyst is used in amounts ranging from 2 to 15 equivalents relative to the substrate.

- The reduction converts the hydrazino group to the amino group, yielding the desired 2-aminopyridine derivative.

- Solvent volumes are increased (20 to 40 times the substrate weight) to ensure proper reaction conditions.

Optional Dehydrazination Cycle

- For certain derivatives, an additional dehydrazination step using 10% aqueous copper sulfate in acetic acid is employed to remove hydrazino groups, followed by repetition of the hydrazination and reduction steps to achieve the target compound.

- Mild reaction conditions avoid harsh high-temperature or high-pressure environments.

- High purity of the final 2-aminopyridine derivatives.

- Flexibility in substituent introduction via iterative hydrazination and reduction cycles.

Reaction Conditions Summary Table:

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Catalyst |

|---|---|---|---|---|---|

| Hydrazine substitution | Hydrazine monohydrate, C1-C4 alkyl alcohol | 10–35 (15–25) | 10–30 (10–24) | Methanol, ethanol etc. | None |

| Catalytic reduction | Hydrogen gas, Raney nickel catalyst | Ambient | Variable | Methanol, ethanol etc. | Raney nickel (2–15 eq.) |

| Dehydrazination (if needed) | 10% aqueous copper sulfate, acetic acid | −10 to 60 (0–40) | 10–48 (12–40) | Water/acetic acid mix | None |

Data adapted from patent US20060047124A1

Alternative Amination Approaches

Older or less efficient methods for introducing the amino group at the 2-position of pyridine rings often rely on direct amination with aqueous ammonia under high temperature and pressure. However, these conditions tend to yield products of lower purity and require more rigorous purification.

The hydrazine substitution and catalytic reduction method described above represents a significant improvement, offering milder conditions and higher purity.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Hydrazine Substitution + Catalytic Reduction | Direct Amination with Aqueous Ammonia | Cross-Coupling for Pyridinyl Substitution |

|---|---|---|---|

| Reaction Conditions | Mild (10–35°C, atmospheric pressure) | Harsh (high temperature, high pressure) | Mild to moderate heating |

| Catalyst | Raney nickel | None or heterogeneous catalysts | Palladium complexes |

| Purity of Final Product | High | Lower | High |

| Yield | Generally good | Variable | High |

| Functional Group Tolerance | Good | Limited | Good |

| Scalability | Good | Challenging | Good |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(4-pyridinyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(4-pyridinyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-pyridinyl)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-5-(4-pyridinyl)benzonitrile with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:

*Estimated based on analogous structures.

Key Findings:

The pyridinyl group in this compound may improve binding to kinase active sites via π-π stacking, as seen in pyrazole-based inhibitors .

Thermal Stability: Chlorinated derivatives (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)benzonitrile) exhibit higher melting points (268–287°C) due to halogen-induced crystallinity , whereas the pyridinyl analog likely has lower thermal stability.

Spectroscopic Profiles :

- IR spectra of similar compounds show -NH₂ stretches near 3260–3320 cm⁻¹ and -C≡N peaks at ~2200 cm⁻¹ . ¹H NMR chemical shifts for aromatic protons in pyridinyl-containing analogs typically range from δ 7.2–8.5 ppm .

Applications: Medicinal Chemistry: Thiadiazole-thiazolidinone hybrids and pyridinyl-benzonitriles show antimicrobial activity, while pyrazole derivatives target kinases . Materials Science: Carbazole-benzonitrile hybrids serve as thermally activated delayed fluorescence (TADF) emitters in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.